molecular formula C21H19ClFN3O2 B2904623 (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034526-84-4

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2904623
CAS No.: 2034526-84-4
M. Wt: 399.85
InChI Key: FMGKSSYZNNJLBG-UHFFFAOYSA-N
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Description

The compound "(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone" is a structurally complex molecule featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and linked via a carbonyl bridge to a 4-(4-fluorophenyl)-substituted pyrrole ring. The 4-fluorophenyl group likely enhances lipophilicity and bioavailability, a strategy frequently employed in drug design to optimize pharmacokinetics .

The absence of reported synthetic routes in the evidence implies that its preparation may involve standard coupling reactions, such as nucleophilic substitution at the piperidine oxygen or carbonyl-mediated linkage .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-18-12-24-8-7-20(18)28-17-2-1-9-26(13-17)21(27)19-10-15(11-25-19)14-3-5-16(23)6-4-14/h3-8,10-12,17,25H,1-2,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGKSSYZNNJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine, followed by the formation of a piperidine intermediate. Subsequent reactions include the introduction of the fluorophenyl group and the formation of the pyrrol-2-yl methanone structure. The synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production methods might scale up these processes while optimizing for cost, safety, and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone Piperidine-Pyrrole 3-Chloropyridin-4-yloxy, 4-fluorophenyl Likely C₂₀H₁₇ClFN₃O₂ ~381.8 Pyrrole ring with 4-fluorophenyl; potential for π-π interactions N/A (Target)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Piperidine-Triazole 3-Chloropyridin-4-yloxy, phenyl-triazole C₁₉H₁₈ClN₅O₂ 383.8 Triazole moiety (3 nitrogens); higher nitrogen content may improve solubility
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-...-pyridin-2(1H)-one Pyridinone-Piperazine 3-Chlorophenyl, 4-fluorophenylpiperazine, hydroxy, methoxyethyl C₂₆H₂₉ClFN₃O₃ 486.0 Piperazine and pyridinone core; potential for hydrogen bonding
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Piperidine-Pyrrole 3-Chloropyridin-4-yloxy, pyrrol-1-yl C₁₆H₁₈ClN₃O₂ 319.78 Shorter chain; pyrrole nitrogen at position 1 (vs. 2 in target)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone Piperidine-Sulfonylphenyl 3-Chloropyridin-2-yloxy, pyrrolidine-sulfonylphenyl C₂₁H₂₄ClN₃O₄S 450.0 Sulfonyl group enhances electronegativity; pyridine oxygen at position 2

Structural and Functional Insights

  • Piperidine vs. In contrast, the target compound’s piperidine core may favor membrane permeability .
  • Pyrrole vs. Triazole : The triazole derivative offers metabolic stability and hydrogen-bonding capacity, whereas the pyrrole in the target compound enables aromatic stacking with biological targets.
  • Substituent Positioning : The 3-chloropyridin-4-yloxy group in the target contrasts with the 3-chloropyridin-2-yloxy group in , altering electronic distribution and steric accessibility.

Physicochemical Properties

  • Molecular Weight : The target compound (~381.8 g/mol) falls within the typical range for drug-like molecules (200–500 g/mol), similar to (383.8 g/mol). Larger molecules like (486.0 g/mol) may face challenges in bioavailability .

Q & A

Q. What statistical methods are suitable for high-throughput screening (HTS) data?

  • Methodological Answer :
  • Z’-Factor : Calculate for each plate (Z’ > 0.5 indicates robust assay).
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values for multiplicity .

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